Silatecan - 220913-32-6

Silatecan

Catalog Number: EVT-288043
CAS Number: 220913-32-6
Molecular Formula: C26H30N2O5Si
Molecular Weight: 478.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Silatecan has been used in trials studying the treatment of GBM, Tumors, Gliosarcoma, Solid Malignancies, and Glioblastoma Multiforme, among others.
Silatecan AR-67 is a synthetic, highly lipophilic derivative of camptothecin, with potential antineoplastic and radiosensitizing activities. 7-tert-butyldimethylsilyl-10-hydroxycamptothecin binds to and stabilizes the topoisomerase I-DNA covalent complex. This inhibits the religation of topoisomerase I-mediated single-stranded DNA breaks and produces lethal double-stranded DNA breaks when encountered by the DNA replication machinery, thereby inhibiting DNA replication and inducing apoptosis. Camptothecin readily undergoes hydrolysis at physiological pH, changing its conformation from the active lactone structure to an inactive carboxylate form. Modifications on the E ring of camptothecin prevent binding of human serum albumin, which prefers the inactive carboxylate form, thereby enhancing the stability of the active lactone structure and resulting in prolonged agent activity. In addition, this agent sensitizes tumor cells toward radiation treatment.
Classification

Silatecan is classified as a topoisomerase I inhibitor, a mechanism that disrupts DNA replication and transcription, leading to cell death in rapidly dividing cancer cells. It falls under the category of novel anticancer agents, specifically within the broader class of camptothecin analogues.

Synthesis Analysis

The synthesis of silatecan involves several key steps that modify the structure of camptothecin to enhance its properties. The most notable synthetic method includes:

  1. Silylation: The introduction of a tert-butyldimethylsilyl group at the 7-position of the camptothecin structure significantly increases its lipophilicity. This modification is crucial for improving the compound's solubility and stability in biological fluids.
  2. Hydroxylation: The 10-hydroxyl group is retained to maintain interaction with the target enzyme, topoisomerase I, which is essential for its anticancer activity.
  3. Reaction Conditions: The synthesis typically requires controlled conditions such as specific temperatures and solvents to ensure optimal yields and purity. For instance, reactions may be conducted under inert atmospheres to prevent hydrolysis or oxidation of sensitive intermediates.
Molecular Structure Analysis

Silatecan features a complex molecular structure characterized by:

  • Core Structure: The compound retains the pentacyclic ring system typical of camptothecins, which is essential for its biological activity.
  • Substituents: The presence of the tert-butyldimethylsilyl group at position 7 increases lipophilicity significantly—approximately 25 times more than that of camptothecin. This modification enhances cellular uptake and bioavailability.
  • Lactone Form: Silatecan exists predominantly in its active lactone form in physiological conditions, which is critical for its interaction with topoisomerase I.

The molecular formula for silatecan is C21_{21}H27_{27}N1_{1}O5_{5}Si1_{1}, with a molecular weight of approximately 393.53 g/mol.

Chemical Reactions Analysis

Silatecan undergoes several important chemical reactions that are crucial for its function:

  1. Topoisomerase I Interaction: Silatecan forms stable cleavage complexes with topoisomerase I, leading to DNA strand breaks during replication. This reaction is central to its mechanism as an anticancer agent.
  2. Hydrolysis: In aqueous environments, silatecan can revert from its active lactone form to an inactive carboxylate form if not adequately stabilized, which can reduce its efficacy.
  3. Stability Studies: Research indicates that silatecan exhibits enhanced stability in human serum compared to traditional camptothecin derivatives, with a half-life of approximately 130 minutes in blood circulation.
Mechanism of Action

The mechanism of action for silatecan primarily involves:

  • Inhibition of Topoisomerase I: Silatecan binds to the topoisomerase I enzyme-DNA complex, preventing the re-ligation of DNA strands after they have been cleaved. This action leads to accumulation of DNA breaks and ultimately induces apoptosis in cancer cells.
  • Enhanced Lipophilicity: The increased lipophilicity allows for better membrane permeability and cellular uptake, facilitating greater therapeutic concentrations within tumor tissues.

Research indicates that silatecan forms more stable topoisomerase I cleavage complexes than traditional camptothecin or other analogues like SN-38, suggesting superior efficacy in disrupting cancer cell proliferation.

Physical and Chemical Properties Analysis

Silatecan exhibits several notable physical and chemical properties:

  • Solubility: Due to its silyl modification, silatecan demonstrates significantly improved solubility in organic solvents compared to camptothecin.
  • Stability: The compound shows enhanced stability against hydrolysis and possesses favorable pharmacokinetic properties that contribute to prolonged circulation time in vivo.
  • Lipophilicity: As mentioned earlier, silatecan's lipophilicity is approximately 25 times greater than that of camptothecin, which enhances its potential for effective delivery in therapeutic applications.
Applications

Silatecan has several promising applications in the field of oncology:

Introduction to Silatecans as Novel Camptothecin Analogues in Oncology

Historical Context and Evolution of Camptothecin-Based Therapeutics

The discovery of camptothecin (CPT) in 1966 by Wall and Wani from the bark of Camptotheca acuminata marked a pivotal moment in anticancer drug discovery [2] [4]. This pentacyclic alkaloid demonstrated potent antitumor activity through a then-unknown mechanism, leading to clinical trials in the 1970s. However, these early trials revealed significant limitations: poor aqueous solubility, unpredictable pharmacokinetics, and severe toxicities like hemorrhagic cystitis and myelosuppression [1] [4]. The initial solution of converting CPT to a water-soluble sodium carboxylate salt backfired, as this form exhibited substantially reduced antitumor activity compared to the native lactone configuration [1]. Consequently, clinical development was largely abandoned until a breakthrough in 1985 when Hsiang identified topoisomerase I (Top1) as CPT's molecular target [1] [6].

This mechanistic revelation reignited interest in CPT analogs, leading to two FDA-approved derivatives: topotecan (1996) for ovarian and small cell lung cancer, and irinotecan (1996) for colorectal cancer, the latter included on the WHO Essential Medicines List [2] [4]. These drugs function by stabilizing the Top1-DNA cleavable complex, forming a ternary CPT-Topo I-DNA structure that prevents DNA religation. Collision with replication forks converts single-strand breaks into lethal double-strand DNA breaks [1] [6]. Despite their clinical success, both agents inherited the fundamental instability of CPT's α-hydroxy-δ-lactone ring (E-ring). This electrophilic lactone undergoes rapid pH-dependent hydrolysis to an inactive carboxylate form at physiological pH (t₁/₂ ~ 10-30 minutes), with human serum albumin (HSA) preferentially binding and sequestering the carboxylate form, further shifting the equilibrium [1] [3] [5].

Table 1: Evolution of Key Camptothecin Derivatives

GenerationRepresentative AgentsKey ModificationsPrimary Limitations
Natural ProductCamptothecin (CPT)NonePoor solubility, severe toxicity, lactone instability
First-gen AnalogsTopotecan, Irinotecan9,10- or 7,10-disubstitutionLactone instability, metabolic variability (irinotecan activation), toxicity
Lipophilic Analogs9-Aminocamptothecin, 9-Nitrocamptothecin9-position substitutionLimited clinical success, stability issues persist
SilatecansDB-67, DB-917-silyl substitutionUnder investigation

Rationale for Silatecan Development: Addressing Lactone Stability and Lipophilicity

The clinical limitations of conventional CPT analogs stemmed primarily from two interconnected factors: the inherent instability of the E-ring lactone and suboptimal tissue distribution profiles. Researchers recognized that enhancing lactone stability required fundamentally new chemical approaches beyond simple solubilizing substitutions. Two strategic paths emerged: 1) Modifying lactone electrophilicity by ring expansion to form homocamptothecins (hCPTs) featuring a seven-membered β-hydroxylactone ring, which hydrolyzes slower than the six-membered CPT lactone [10]; and 2) Enhancing lipophilicity to promote partitioning into hydrophobic compartments (cellular membranes, lipid bilayers, blood cells), thereby shielding the lactone from aqueous hydrolysis [3] [5] [9].

The silatecan approach brilliantly combined the lipophilicity strategy with targeted steric and electronic modification. By introducing bulky silyl groups at the C-7 position, chemists aimed to achieve multiple objectives simultaneously:

  • Lipophilicity Enhancement: Silicon-carbon bonds impart significantly higher lipophilicity compared to carbon-carbon bonds. The tert-butyldimethylsilyl group in DB-67, for example, increased lipophilicity 25-fold relative to native CPT [5] [9]. This promotes spontaneous partitioning into lipid bilayers and cellular membranes, creating a protective reservoir for the active lactone form.
  • Human Serum Albumin (HSA) Interactions: Conventional CPT carboxylates bind tightly to a specific pocket on HSA, driving lactone hydrolysis. The 7-silyl group, particularly when combined with a 10-hydroxy group (as in DB-67), sterically disrupts the high-affinity binding of the carboxylate form to HSA. Consequently, the equilibrium between lactone and carboxylate shifts favorably towards the active lactone [5] [9].
  • Steric Shielding: The bulky silyl group adjacent to the E-ring may provide physical protection to the lactone bond, potentially slowing hydrolytic attack.
  • Altered Electronic Properties: Silicon is more electropositive than carbon (Pauling electronegativity: Si 1.90, C 2.55). This polarization influences electron density distribution within the quinoline ring system (A/B rings), potentially modulating interactions with the Top1-DNA complex [7] [9].

The seminal proof-of-concept silatecan was DB-67 (7-tert-butyldimethylsilyl-10-hydroxycamptothecin). Its design embodied these principles: dual 7-silyl and 10-hydroxy substitution to block HSA-carboxylate binding, combined with high lipophilicity promoting cellular uptake and lactone stabilization. DB-67 exhibited dramatically improved human blood stability (t₁/₂ ~130 minutes; 30% lactone at equilibrium) compared to topotecan, irinotecan, and other early analogs [5] [9]. This validated the silatecan strategy and spurred the development of subsequent analogs.

Table 2: Key Properties of DB-67 vs. Conventional Camptothecins

PropertyCamptothecin (CPT)Irinotecan (CPT-11)TopotecanDB-67
Lipophilicity (Log P)LowModerateModerateHigh (25x CPT)
Lactone t₁/₂ in Human BloodVery short (<30 min)Short (~30-60 min)Short (~30-60 min)~130 minutes
% Lactone at Equilibrium (Blood)<10%~10-20%~10-20%~30%
HSA Binding PreferenceStrong carboxylate bindingModerateModerateLactone binding favored

Properties

CAS Number

220913-32-6

Product Name

Silatecan

IUPAC Name

(19S)-10-[tert-butyl(dimethyl)silyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Molecular Formula

C26H30N2O5Si

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C26H30N2O5Si/c1-7-26(32)18-11-20-21-16(12-28(20)23(30)17(18)13-33-24(26)31)22(34(5,6)25(2,3)4)15-10-14(29)8-9-19(15)27-21/h8-11,29,32H,7,12-13H2,1-6H3/t26-/m0/s1

InChI Key

XUSKJHCMMWAAHV-SANMLTNESA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)- dione, 11-((1,1-dimethylethyl)dimethylsilyl)-4-ethyl-4,9- dihydroxy-, (4S)-
7-t-butyldimethylsilyl-10-hydroxycamptothecin
7-tert-butyldimethylsilyl-10-hydroxycamptothecin
AR 67 cpd
AR-67 cpd
DB 67
DB-67

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.